1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide, hereafter referred to as 1MeTIQ, is a compound of significant interest due to its neuroprotective properties and potential therapeutic applications. Research has delved into its mechanism of action, exploring its interactions with various neurotransmitter systems and its ability to mitigate the effects of neurotoxins and oxidative stress2579. This comprehensive analysis will synthesize findings from multiple studies to elucidate the pharmacological profile of 1MeTIQ, its mechanism of action, and its applications across various fields.
1MeTIQ's neuroprotective properties make it a promising candidate for treating neurodegenerative diseases such as Parkinson's disease. It has been shown to protect dopaminergic neurons against various neurotoxins and to reduce the burden of oxidative stress, which is a common feature in neurodegenerative conditions79.
In the field of psychiatry, 1MeTIQ has demonstrated potential as an antipsychotic agent. It antagonizes hyperlocomotion and increases in dopamine metabolism induced by NMDA receptor antagonists, which are often used to model schizophrenia-like behaviors in animals10. However, it does not appear to affect sensorimotor gating deficits or working memory impairment, which are considered models of the negative symptoms of schizophrenia10.
1MeTIQ and related tetrahydroisoquinolines have been studied for their effects on blood pressure, respiration, and smooth muscle. Some derivatives exhibit pressor activity, while others have depressor effects, and these actions seem to be related to their chemical structure8. The potential cardiovascular applications of these findings remain to be fully explored.
The compound has also shown significant antidepressant-like effects in animal models, suggesting its potential for treating depression. Its ability to increase neurotransmitter levels in the brain and its endogenous presence suggest a favorable profile for clinical application6.
1MeTIQ has been implicated in the attenuation of craving and could be beneficial in combating substance abuse. Its antiaddictive properties were observed in cocaine self-administered rats, indicating its potential use in addiction therapy5.
The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide typically employs the Pictet-Spengler reaction. This reaction involves biogenic amines such as phenylethylamines reacting with aldehydes or α-keto acids under acidic conditions. The process can be summarized as follows:
The reaction typically requires careful control of temperature (often between 80°C to 120°C) and time (ranging from several hours to overnight) to ensure complete conversion of reactants to products.
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is . The compound features a bicyclic structure with the following notable characteristics:
The InChI key for this compound is OGMGXKJQIOUTTB-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide can undergo several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide involves several pathways:
These mechanisms suggest its potential as a therapeutic agent in neurodegenerative conditions.
The physical and chemical properties of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide include:
The molecular weight of this compound is approximately 229.12 g/mol . Its stability under various conditions (e.g., light sensitivity) should also be considered during handling.
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has numerous applications across scientific disciplines:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3